1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine
Beschreibung
1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is a hybrid organic compound featuring a benzimidazole core substituted with a pyridinyl group at the 1-position and an ethanamine moiety at the 2-position. This structure combines a thioxanthonic scaffold (via the benzimidazole) and a pharmacophoric amine group, making it a candidate for modulating P-glycoprotein (P-gp) activity, a key mediator of multidrug resistance (MDR) in cancer cells .
Studies by Palmeira et al. demonstrated its potent P-gp inhibition, evidenced by rhodamine-123 accumulation assays in resistant K562Dox leukemia cells. At 10 µM, it exhibited a 2-fold greater sensitization of doxorubicin-resistant cells compared to verapamil, a first-generation P-gp inhibitor . Its dual activity—inhibiting both P-gp and cancer cell proliferation—positions it as a promising therapeutic agent for overcoming chemotherapy resistance .
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3 |
InChI-Schlüssel |
LAVQQACTFVCDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the reaction of 2-aminopyridine with a benzimidazole derivative under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .
Wissenschaftliche Forschungsanwendungen
1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Compound 45 (Target Compound)
- Structure : 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine linked to a 4-propoxy-thioxanthen-9-one.
- Activity :
Compound 16 and 17
2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine
- Structure : Propyl group substitution on benzimidazole.
- Application : Primarily explored for synthetic accessibility (CAS 910380-43-7) but lacks reported biological data .
Piperazine and Adamantane Derivatives
LP, 2HP, DHP (Piperazine-ethanamine derivatives)
Rimantadine (1-(1-Adamantyl)ethanamine)
- Structure : Adamantane-substituted ethanamine.
- Activity : Antiviral agent targeting influenza A (H3N2, H7N9) via M2 protein inhibition.
- Differentiation : Mechanism unrelated to P-gp; resistance linked to V27A/S31N mutations .
Thioxanthone Hybrids with Enhanced P-gp Inhibition
Compound 48
Compound 38
- Structure : 4-propoxy-thioxanthen-9-one with an acetylpiperazinyl group.
- Activity : Moderate P-gp inhibition without dose dependency.
- Limitation : Less potent than Compound 45 .
Research Implications and Gaps
- Superiority of Target Compound : Its dual P-gp and antiproliferative activity offers a strategic advantage over single-mechanism analogs like verapamil .
- Structural Optimization : Modifications to the thioxanthone scaffold (e.g., nitrophenyl in Compound 48) enhance potency but require dose adjustments.
- Unmet Needs: Limited data on pharmacokinetics (e.g., bioavailability, toxicity) for most analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
